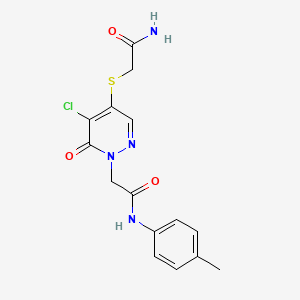

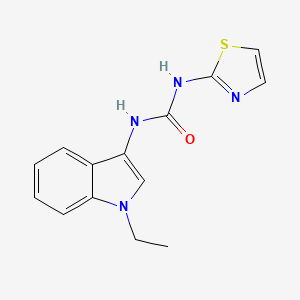

![molecular formula C13H16N4OS2 B2489675 N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide CAS No. 2097887-92-6](/img/structure/B2489675.png)

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of chemicals that exhibit a variety of pharmacological activities due to their complex molecular structure, which includes thiadiazole and thiophene moieties. These structures are known for their potential in medicinal chemistry, especially for their antifungal, antimicrobial, and anti-inflammatory properties, among others.

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of chloroacetamido thiadiazoles with piperidine or other amines in specific ratios to form the desired acetamide derivatives. For instance, the synthesis of a compound with a benzylsulfanyl substituent on a thiadiazole ring involved a 1:2 ratio reaction with piperidine, indicating a general method for synthesizing thiadiazole-piperidine linked compounds (Ismailova et al., 2014).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives often exhibits significant twisting between the thiadiazole unit and other molecular planes, such as the acetamide unit. For example, a study found that the planes of the acetamide and 1,3,4-thiadiazole units in a related compound are twisted by approximately 10.8 degrees, which may influence the molecule's interactions and properties (Ismailova et al., 2014).

Chemical Reactions and Properties

Compounds containing thiadiazole are known for their ability to form centrosymmetric dimers through hydrogen bonds and further connect into layers via C-H⋯O interactions, as demonstrated in crystallographic studies. These interactions contribute to the stability and reactivity of these compounds (Ismailova et al., 2014).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis The compound has been a subject of interest in the synthesis and structural analysis of heterocyclic compounds. For example, a study by Ismailova et al. (2014) detailed the synthesis of a related compound through the reaction of 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole and piperidine, highlighting the potential for creating structurally diverse molecules for various applications in medicinal chemistry Ismailova et al., 2014.

Antimicrobial and Antifungal Properties Research into thiadiazole derivatives, including those structurally similar to N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide, has demonstrated significant antimicrobial and antifungal properties. Tamer and Qassir (2019) synthesized acetylenic derivatives of substituted 1,3,4-thiadiazole as antibacterial agents, indicating the compound’s potential in developing new antibacterial and antifungal therapies Tamer & Qassir, 2019.

Anticandidal Activity Mokhtari and Pourabdollah (2013) investigated N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives for their antimicrobial activities, specifically against pathogenic bacteria and Candida species. Their study highlighted the compound's efficacy against fungi, particularly Candida utilis, demonstrating its potential in treating fungal infections Mokhtari & Pourabdollah, 2013.

Surfactant and Antimicrobial Activity Abdelmajeid et al. (2017) explored the synthesis of novel scaffolds incorporating thiadiazole and tested their antimicrobial activities. The study underscores the versatility of such compounds in creating nonionic surfactants with potential applications in microbiological control Abdelmajeid, Amine, & Hassan, 2017.

Insecticidal Properties The research by Fadda et al. (2017) into the synthesis of heterocycles incorporating a thiadiazole moiety and their application as insecticidal agents against Spodoptera littoralis further expands the scope of applications for compounds similar to N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide, showcasing its potential in agricultural pest control Fadda, Salam, Tawfik, Anwar, & Etman, 2017.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS2/c18-13(8-11-2-1-7-19-11)15-10-3-5-17(6-4-10)12-9-14-20-16-12/h1-2,7,9-10H,3-6,8H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMIPBPRQSQVLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CC2=CC=CS2)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

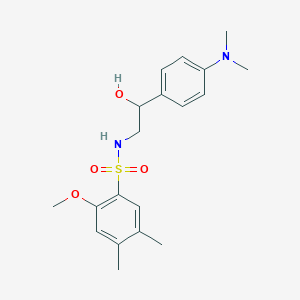

![2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide](/img/structure/B2489592.png)

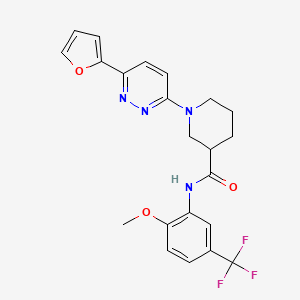

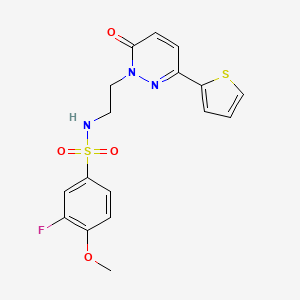

![2-{1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidin-4-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2489600.png)

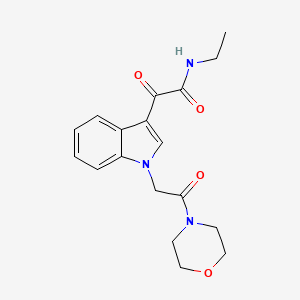

![N-[2,2-dichloro-1-(4-fluorophenyl)sulfonylethenyl]benzamide](/img/structure/B2489602.png)

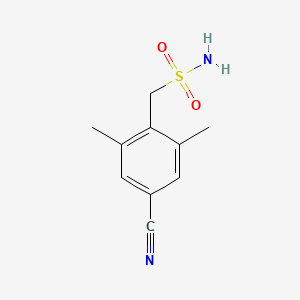

![4-Cyano-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2489604.png)

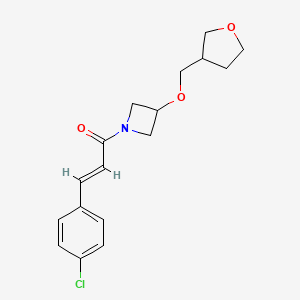

![2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2489610.png)

![(E)-N-[4-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2489612.png)